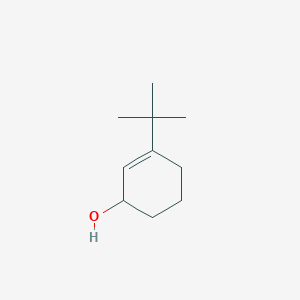![molecular formula C10H14O4 B14502622 Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate CAS No. 64630-99-5](/img/structure/B14502622.png)
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4S,5S)-spiro[23]hexane-4,5-dicarboxylate is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which uses photochemistry to create the spirocyclic structure. This reaction requires specific conditions, such as the presence of a photoredox catalyst and blue LED irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow photochemistry. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced photoreactors and precise control of reaction conditions are crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclic hexane family, known for its stability and reactivity.
Bicyclo[3.1.0]hexane: Characterized by its all-carbon quaternary center, this compound is used in medicinal chemistry for its unique properties.
Uniqueness
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate stands out due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Properties
CAS No. |
64630-99-5 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl (5S,6S)-spiro[2.3]hexane-5,6-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(11)6-5-10(3-4-10)7(6)9(12)14-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
FSTWEZDMLUXVJX-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2([C@H]1C(=O)OC)CC2 |
Canonical SMILES |
COC(=O)C1CC2(C1C(=O)OC)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


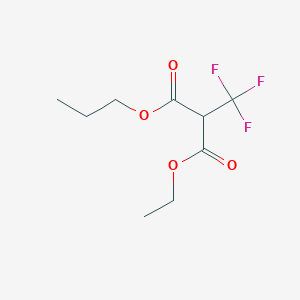
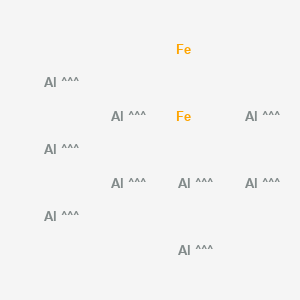
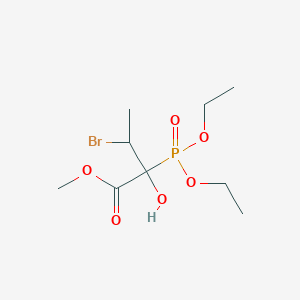
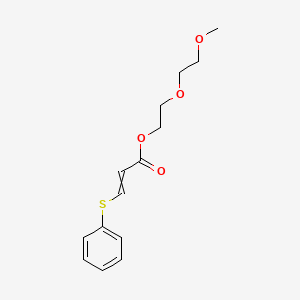
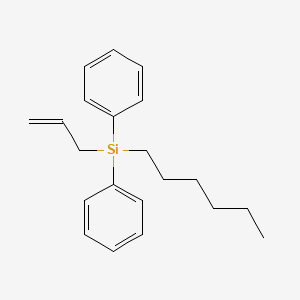
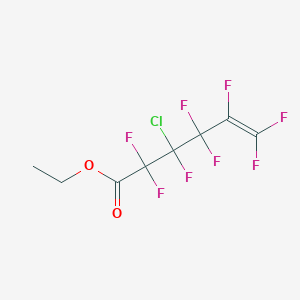
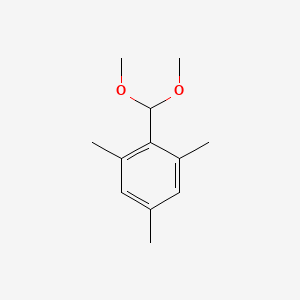
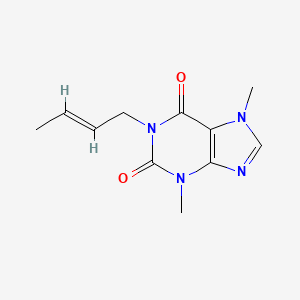
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
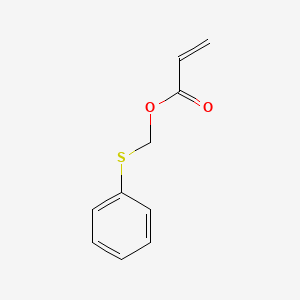
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
